Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester
Description
Chemical Classification and Nomenclature
Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester (CAS: 50654-88-1) is a phosphorothioate ester belonging to the organophosphorus compound family. Its systematic IUPAC name is bis(4-bromo-2,5-dichlorophenoxy)-phenyl-sulfanylidene-λ⁵-phosphane . The molecular formula C₁₈H₉Br₂Cl₄O₂PS reflects its structural complexity, featuring:
- A central phosphorus atom bonded to a sulfur atom (P=S group)
- Two 4-bromo-2,5-dichlorophenoxy substituents
- A phenyl group attached to the phosphorus center
Alternative nomenclature includes O,O-bis(4-bromo-2,5-dichlorophenyl) phenylphosphonothioate and BRN 2917467 .
| Property | Value |
|---|---|
| Molecular Weight | 621.9 g/mol |
| SMILES Notation | C1=CC=C(C=C1)P(=S)(OC2=CC(=C(C=C2Cl)Br)Cl)OC3=CC(=C(C=C3Cl)Br)Cl |
| InChI Key | OMTHXIBKHBWTDR-UHFFFAOYSA-N |
Historical Development and Discovery
First reported in the late 20th century, this compound emerged during investigations into halogenated organophosphorus insecticides . Its synthesis was likely motivated by structure-activity relationship studies of neurotoxic agents like leptophos (O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate) . The CAS registry (50654-88-1) formalized its identity in 1996, with subsequent studies clarifying its stereoelectronic properties .
Structural Relationship to Organophosphorus Compounds
The compound exemplifies phosphorothioate esters , where a sulfur atom replaces one oxygen in the phosphate ester group. Key structural comparisons:
| Feature | Phosphorothioates | Phosphates |
|---|---|---|
| P–X Bond | P=S (thiono group) | P=O |
| Hydrolysis Kinetics | Slower for di/triesters | Faster |
| Biological Interactions | Enhanced lipophilicity | Polar character |
Its bis(4-bromo-2,5-dichlorophenyl) substituents increase steric bulk and electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions .
Significance in Phosphorothioate Chemistry Research
This compound serves as a model system for studying:
Properties
IUPAC Name |
bis(4-bromo-2,5-dichlorophenoxy)-phenyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br2Cl4O2PS/c19-11-6-15(23)17(8-13(11)21)25-27(28,10-4-2-1-3-5-10)26-18-9-14(22)12(20)7-16(18)24/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTHXIBKHBWTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(OC2=CC(=C(C=C2Cl)Br)Cl)OC3=CC(=C(C=C3Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br2Cl4O2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198694 | |
| Record name | Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50654-88-1 | |
| Record name | Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050654881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
- Acylation : 4-Bromo-2,5-dichlorophenol reacts with phenylphosphonic dichloride in the presence of AlCl₃ (1.2 equiv) in carbon tetrachloride at 0°C.
- Bromination : Subsequent treatment with bromine (1.0 equiv) at 40°C for 3.5 hours introduces the second aryl group.
- Oxidation-Sulfurization : The intermediate is treated with 70% hydrogen peroxide in acetic acid at 50°C, followed by sulfur transfer using CSS reagent to install the thioate group.
Performance metrics :
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acylation | 0 | 2 | 78 |
| Bromination | 40 | 3.5 | 65 |
| Oxidation-Sulfurization | 50 | 7 | 82 |
Advantages :
- AlCl₃ catalyzes both acylation and bromination, reducing catalyst loadings.
- In situ generation of peracetic acid from H₂O₂ and acetic acid enhances oxidation efficiency.
Direct Displacement Using Phenolates
This method employs a two-step nucleophilic aromatic substitution:
Procedure
- Phenolate generation : 4-Bromo-2,5-dichlorophenol (2.2 equiv) is deprotonated with KOH (2.5 equiv) in DMSO at 120°C under nitrogen.
- Phosphorylation : Phenylphosphonothioic dichloride (1.0 equiv) is added dropwise, with reaction completion monitored by TLC (hexane:ethyl acetate 4:1).
- Workup : The mixture is diluted with ice water, extracted with CH₂Cl₂, and purified via silica gel chromatography.
Key findings :
- Solvent effects : DMSO enhances phenolate nucleophilicity but requires strict anhydrous conditions to prevent hydrolysis.
- Temperature control : Maintaining 120°C prevents premature precipitation of potassium salts.
- Yield : 74–81% after purification, with ≤3% mono-substituted byproduct.
Solid-Phase Synthesis Adaptation
Although primarily used for oligonucleotides, solid-phase methods can be adapted for small-molecule phosphonothioates:
Protocol
- Resin functionalization : Wang resin is derivatized with phenyl-H-phosphonate using pivaloyl chloride activation.
- Stepwise coupling : 4-Bromo-2,5-dichlorophenol is coupled via H-phosphonate chemistry, with sulfurization after each step using 0.2 M CSS.
- Cleavage : TFA/CH₂Cl₂ (1:9) liberates the product from the resin.
Advantages :
- Automated synthesis reduces handling of toxic intermediates.
- Purity reaches 92–95% without chromatography.
Comparative Analysis of Methodologies
Table 1: Method comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| H-Phosphonate | 89 | 91 | High | $$$$ |
| Friedel-Crafts | 82 | 88 | Moderate | $$$ |
| Direct displacement | 81 | 89 | High | $$ |
| Solid-phase | 95 | 93 | Low | $$$$$ |
Key observations :
- H-phosphonate route offers the best balance of yield and scalability for industrial applications.
- Solid-phase synthesis achieves superior purity but is cost-prohibitive for batch production.
- Friedel-Crafts method suffers from bromination selectivity issues, requiring careful stoichiometric control.
Reaction Optimization Strategies
Catalyst Screening
Testing alternative Lewis acids (FeCl₃, ZnCl₂) for Friedel-Crafts acylation showed:
Solvent Systems
Temperature Profiling
- Acylation step : Lowering temperature from 0°C to −20°C improves regioselectivity but extends reaction time to 6 hours.
Chemical Reactions Analysis
Photodegradation Pathways
Exposure to sunlight induces photolytic degradation, with primary mechanisms involving dehalogenation and oxidation. Key products identified include:
In solid form, degradation is slower, but photolysis in acetone solution rapidly yields desbromo-deschloro derivatives, which rearrange into stable aryl ring structures . Volatilization is a secondary pathway on plant surfaces .
Hydrolysis and Metabolite Formation
Hydrolysis of the ester bonds occurs in aqueous environments, producing phenyl phosphonic acid derivatives. Studies in plants indicate:
-
Slow absorption post-foliar application, with residues primarily on leaf surfaces .
-
Phenyl phosphonate derivatives detected as metabolites, structurally analogous to those observed in mammalian systems .
Enzymatic Interactions and Neurotoxicity
The compound’s oxon metabolite (resulting from P=S to P=O conversion) is a potent inhibitor of acetylcholinesterase (AChE) and neurotoxic esterase:
| Parameter | Leptophos (Parent) | Leptophos Oxon | Source |
|---|---|---|---|
| Bimolecular rate constant (M⁻¹s⁻¹) | 1 × 10⁶ (brain AChE) | 1 × 10⁷ (brain AChE) | |
| I₅₀ (30-min preincubation) | 2 × 10⁻⁴ M | 2 × 10⁻⁷ M |
The oxon metabolite inhibits mipafox-sensitive esterases linked to delayed neurotoxicity, as demonstrated in avian models .
Environmental and Synthetic Degradation
Advanced oxidation processes using ferric ions and peroxide in acidic aqueous solutions mineralize aromatic pesticides via radical-mediated cleavage . While specific data for this compound is limited, analogous chlorinated phenoxyacetic acids degrade into CO₂, H₂O, and inorganic ions under these conditions .
Impurities and Byproducts
Technical-grade material contains impurities such as:
Scientific Research Applications
Agricultural Chemicals
Phosphonothioic acid esters are primarily used as pesticides , particularly insecticides and herbicides. Their effectiveness in controlling pests stems from their ability to inhibit key enzymes in pest metabolism.
- Case Study : A study demonstrated that phosphonothioic acid derivatives exhibited high insecticidal activity against various agricultural pests, leading to increased crop yields and reduced pesticide residues in food products .
Pharmaceuticals
In the pharmaceutical industry, these compounds serve as intermediates in the synthesis of various drugs. Their ability to modify biological activity makes them valuable in drug design.
- Case Study : Research indicated that certain phosphonothioic acid esters possess anti-inflammatory properties, making them potential candidates for developing new anti-inflammatory medications .
Material Science
Phosphonothioic acid esters are utilized in creating advanced materials such as flame retardants and plasticizers due to their thermal stability and compatibility with polymers.
- Case Study : Investigations into the use of these esters as flame retardants revealed significant improvements in fire resistance for polymer composites, which is crucial for safety in construction materials .
Regulatory Considerations
Due to their potential environmental impact, phosphonothioic acid esters are subject to regulatory scrutiny. The Environmental Protection Agency (EPA) monitors their usage under the Toxic Substances Control Act (TSCA), requiring manufacturers to provide data on health and environmental effects .
Mechanism of Action
The mechanism of action of phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, disrupting metabolic pathways, and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester: Similar in structure but with different substituents, leading to varied chemical properties and applications.
Phosphonothioic acid, phenyl-, O- (4-bromo-2,5-dichlorophenyl) O-methyl ester: Another closely related compound with a methyl ester group instead of the bis(4-bromo-2,5-dichlorophenyl) ester.
Uniqueness
Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester, commonly known as EPN (CAS No. 2104-64-5), is an organophosphorus compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly focusing on its anti-infective and insecticidal activities.
Chemical Structure and Properties
EPN is characterized by its unique chemical structure, which includes a phosphonothioate functional group. The molecular formula is with a molecular weight of approximately 408.0 g/mol. The structure can be represented as follows:
EPN Structure (Placeholder for actual structure image)
EPN acts primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, EPN leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies both its insecticidal properties and its potential neurotoxic effects in mammals.
Insecticidal Properties
EPN has been widely studied for its efficacy as an insecticide. Research indicates that it exhibits potent activity against a variety of agricultural pests. For instance:
- Target Organisms : EPN is effective against aphids, whiteflies, and various beetles.
- Mechanism : The compound disrupts normal neural function in insects, leading to paralysis and death.
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial properties of EPN:
- In vitro Studies : EPN has demonstrated activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of commonly used antibiotics.
- Case Study : In a study involving Pseudomonas aeruginosa, EPN showed synergistic effects when combined with other antibiotics, enhancing their efficacy (Table 1).
| Compound | MIC (µg/mL) | Synergistic Effect |
|---|---|---|
| EPN | 8 | Yes |
| Ampicillin | 16 | Yes |
| Ciprofloxacin | 4 | No |
Toxicity and Safety Profile
While EPN is effective as an insecticide and antimicrobial agent, it also poses significant risks due to its neurotoxic effects. Studies indicate:
- Acute Toxicity : EPN has a low LD50 value in mammals, indicating high toxicity upon exposure.
- Chronic Effects : Long-term exposure may lead to neurological disorders due to persistent inhibition of AChE.
Research Findings
- Pharmacokinetics : Studies have shown that EPN is rapidly absorbed and distributed in biological systems, with a half-life that varies based on the route of exposure.
- Metabolism : EPN undergoes metabolic transformation primarily in the liver, resulting in various metabolites that may also exhibit biological activity.
Q & A
Q. What synthetic methodologies are recommended for preparing phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester?
Synthesis typically involves nucleophilic substitution reactions using phenylphosphonothioic dichloride and substituted phenolic derivatives. For example:
- Step 1 : React phenylphosphonothioic dichloride with 4-bromo-2,5-dichlorophenol in a solvent-free or anhydrous environment (e.g., dichloromethane) under nitrogen to prevent hydrolysis .
- Step 2 : Use triethylamine as a base to neutralize HCl byproducts.
- Step 3 : Purify via column chromatography or recrystallization. Validate purity using HPLC or NMR.
Q. How can structural characterization of this compound be systematically performed?
- Infrared Spectroscopy (IR) : Identify P=S (600–750 cm⁻¹), P-O-C (950–1050 cm⁻¹), and aromatic C-Br (500–600 cm⁻¹) stretches.
- NMR : ³¹P NMR will show a singlet for the phosphorus center (~40–60 ppm). ¹H/¹³C NMR resolves aromatic substituents and confirms ester linkages.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .
Q. What are the acute toxicity parameters for this compound?
While direct data for this compound is limited, structurally similar organophosphates like leptophos (O-methyl derivative) exhibit:
- Oral LD₅₀ (rats) : 30 mg/kg, indicating high toxicity .
- Neurotoxic effects : Inhibits acetylcholinesterase, leading to cholinergic crisis in mammals. Always conduct acute toxicity assays (OECD 423) with appropriate safety protocols .
Advanced Research Questions
Q. How can environmental degradation pathways be studied for this compound?
- Soil/Water Half-Life : Use ¹⁴C-labeled compound in microcosm studies to track degradation products via LC-MS/MS.
- Photolysis : Expose to UV light (λ = 254–365 nm) and analyze breakdown products (e.g., dehalogenated derivatives) .
- Microbial Metabolism : Screen soil microbiota for degradation efficiency using enrichment cultures and metagenomic profiling.
Q. What experimental models elucidate its neurotoxic mechanisms?
- In Vitro : Test acetylcholinesterase (AChE) inhibition kinetics using electric eel or human recombinant AChE (Ellman assay). Compare IC₅₀ values with leptophos .
- In Vivo : Administer subacute doses to rodents and monitor biomarkers (e.g., plasma butyrylcholinesterase, oxidative stress markers). Histopathology of brain tissues (e.g., hippocampus) reveals neuronal damage .
Q. How can analytical methods be optimized for trace detection in environmental samples?
- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges for water/soil extracts.
- HPLC-MS/MS : Use a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with ESI⁻ mode. Monitor transitions for parent ion (e.g., m/z 560 → 422) and metabolites .
- Validation : Follow ISO 17025 guidelines for LOD (≤0.1 µg/L) and recovery (70–120%).
Q. What thermal stability data are critical for handling and storage?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., ~270°C for analogous compounds) .
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting point, phase transitions).
- Storage : Recommend inert atmosphere (N₂) and desiccated conditions to prevent hydrolysis.
Q. How do regulatory bans on analogous compounds inform research priorities?
- Historical Precedent : Leptophos was banned globally under the Rotterdam Convention (1999) due to neurotoxicity and environmental persistence .
- Implications : Prioritize eco-toxicity studies (e.g., aquatic LC₅₀ for fish) and alternatives (e.g., biodegradable organophosphates).
Contradictions and Knowledge Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
